2-Methylbutyrylglycine

描述

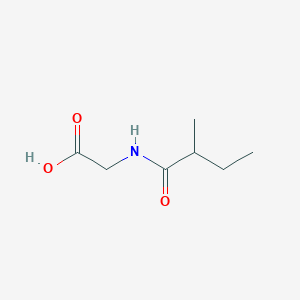

2-甲基丁酰甘氨酸: 是一种化学式为C7H13NO3 的化合物。它是一种酰基甘氨酸,这意味着它是一个被酰基取代的甘氨酸分子。 该化合物是脂肪酸的次要代谢物,参与支链氨基酸的代谢,特别是异亮氨酸的代谢 .

准备方法

合成路线和反应条件: 2-甲基丁酰甘氨酸可以通过甘氨酸N-酰基转移酶的作用合成,这种酶催化酰基-CoA与甘氨酸反应生成N-酰基甘氨酸 。反应条件通常包括在生理条件下存在酶和合适的底物。

工业生产方法: 该方法包括在碱(例如氢氧化钠)存在下,用2-甲基丁酰氯酰化甘氨酸 .

化学反应分析

Formation Reaction

2-Methylbutyrylglycine is synthesized via the enzymatic conjugation of 2-methylbutyryl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (EC 2.3.1.13) in mitochondria . The process involves:

Key Reaction Parameters

| Component | Role | Reaction Conditions |

|---|---|---|

| 2-Methylbutyryl-CoA | Acyl donor | Mitochondrial matrix, pH 7.4 |

| Glycine | Nucleophile | 37°C, ATP-dependent |

| Glycine N-acyltransferase | Catalyst | Requires Mg²⁺ as cofactor |

This reaction is part of a detoxification pathway, enabling excretion of excess acyl groups via urine . Deuterated analogs (e.g., 2-MBG-d2) are synthesized using deuterated glycine under controlled pH and temperature to ensure isotopic purity.

Metabolic Pathway Reactions

2-MBG accumulates in SBCADD due to impaired oxidation of 2-methylbutyryl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD) . The defective pathway involves:

Clinical Biomarker Data

| Parameter | Healthy Individuals | SBCADD Patients |

|---|---|---|

| Urinary 2-MBG | Undetectable | 8–30 mg/g creatinine |

| Plasma C5-carnitine | <0.4 μM | 1.4–2.4 μM |

In SBCADD, elevated 2-MBG and C5-carnitine serve as diagnostic markers. L-Carnitine supplementation reduces 2-MBG excretion by enhancing acyl-carnitine conjugation .

Key Enzymatic Interactions

| Enzyme | Function | Impact on 2-MBG |

|---|---|---|

| SBCAD | Oxidizes 2-methylbutyryl-CoA | Deficiency → 2-MBG accumulation |

| Glycine N-acyltransferase | Forms 2-MBG from acyl-CoA + glycine | Upregulated in metabolic stress |

Analytical Detection Methods

2-MBG is quantified using advanced chromatographic and spectrometric techniques:

Analytical Techniques Comparison

| Method | Sensitivity | Sample Type | Key Findings |

|---|---|---|---|

| LC-MS/MS | 0.1–1.0 ng/mL | Urine, Plasma | Detects 2-MBG and C5-carnitine |

| Gas Chromatography | 5–10 ng/mL | Urine | Identifies acyl-glycine derivatives |

LC-MS/MS is preferred for high-throughput screening in neonatal diagnostics .

Comparative Reactivity

2-MBG shares structural similarities with other acyl glycines but exhibits unique reactivity due to its branched-chain acyl group:

| Compound | Acyl Group | Excretion Pathway | Clinical Association |

|---|---|---|---|

| 2-MBG | 2-Methylbutyryl | Urine | SBCADD |

| Isovalerylglycine | Isovaleryl | Urine | Isovaleric acidemia |

| Propionylglycine | Propionyl | Urine | Propionic acidemia |

科学研究应用

Clinical Diagnostics

a. Biomarker for SBCAD Deficiency

2-MBG is primarily recognized as a biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This genetic disorder impairs the catabolism of branched-chain amino acids, particularly isoleucine. In patients with SBCADD, elevated levels of 2-MBG are typically detected in urine, making it a critical diagnostic marker. For instance, studies have shown that the urinary excretion of 2-MBG can range from undetectable to significantly elevated levels (8-30 mg/g creatinine) in affected individuals, aiding in the diagnosis and management of the condition .

b. Identification of Other Metabolic Disorders

Apart from SBCADD, increased levels of 2-MBG have also been associated with other metabolic disorders such as propionic acidemia and ethylmalonic encephalopathy. The presence of 2-MBG in urine can indicate a disruption in mitochondrial fatty acid β-oxidation pathways, thereby serving as a potential diagnostic tool for various metabolic conditions .

Research Applications

a. Understanding Metabolic Pathways

Research on 2-MBG has contributed to a deeper understanding of amino acid metabolism and the enzymatic pathways involved. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . Studies exploring the biochemical pathways associated with 2-MBG have revealed insights into enzyme deficiencies and their genetic bases, enhancing our understanding of metabolic disorders.

b. Case Studies and Clinical Reports

Several case studies have documented the clinical spectrum associated with elevated 2-MBG levels. For example, a study reported two cases of SBCAD deficiency where patients exhibited increased urinary excretion of 2-MBG along with other clinical symptoms such as hypotonia and developmental delays . These case studies highlight the importance of monitoring 2-MBG levels for both diagnosis and ongoing management of metabolic disorders.

Therapeutic Insights

a. Treatment Protocols

The management of conditions associated with elevated 2-MBG often includes dietary modifications and supplementation with carnitine to help mitigate symptoms and normalize metabolite levels. For instance, patients diagnosed with SBCAD deficiency are typically advised to avoid fasting and protein overloads while receiving carnitine supplementation . Monitoring urinary excretion of 2-MBG can guide treatment efficacy.

Data Table: Summary of Clinical Findings Related to 2-MBG

作用机制

2-Methylbutyrylglycine is a metabolite of the essential amino acid isoleucine. It is produced by the hydrolysis of the isoleucine catabolic intermediate (S)-2-methylbutyryl-CoA. When the activity of 2-methylbutyryl-CoA dehydrogenase is deficient, this compound accumulates . This accumulation can lead to the formation of thiobarbituric acid reactive substances in tissues, indicating oxidative stress .

相似化合物的比较

类似化合物:

- N-仲戊酰甘氨酸

- α-甲基丁酰甘氨酸

- 2-(2-甲基丁酰胺基)乙酸

比较: 2-甲基丁酰甘氨酸因其在异亮氨酸代谢中的特定作用而独一无二。 虽然N-仲戊酰甘氨酸和α-甲基丁酰甘氨酸等类似化合物在结构上相似,但它们在代谢途径和生物学作用方面有所不同 .

生物活性

2-Methylbutyrylglycine (2-MBG) is an acylglycine that serves as a significant biomarker in various metabolic disorders, particularly those related to branched-chain amino acid metabolism. This compound is primarily associated with short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), which leads to its elevated levels in biological fluids. Understanding the biological activity of 2-MBG is crucial for diagnosing and managing metabolic disorders.

Metabolic Pathway and Synthesis

2-MBG is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycines. The accumulation of 2-MBG is often indicative of metabolic blockages in the degradation pathways of branched-chain amino acids, particularly isoleucine.

Key Reactions:

- Enzyme: Glycine N-acyltransferase

- Reaction:

Clinical Significance

The presence of elevated levels of 2-MBG in urine is a hallmark of several metabolic disorders, including:

- Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD): Characterized by neurological symptoms such as seizures and developmental delays. Patients typically exhibit increased urinary excretion of 2-MBG, which can be detected through newborn screening programs .

- Propionic Acidemia: Elevated levels of 2-MBG are also observed in patients with propionyl-CoA carboxylase deficiency following isoleucine intake .

- Glutaric Aciduria Type II and Ethylmalonic Encephalopathy: These conditions also show increased urinary excretion of 2-MBG, linking it to broader metabolic dysfunctions .

Case Studies

Several case studies illustrate the clinical implications of elevated 2-MBG levels:

- Case Study 1: A newborn screening revealed elevated C5-carnitine and increased urinary excretion of 2-MBG, leading to a diagnosis of SBCADD. The patient was treated with carnitine supplementation and dietary management, resulting in improved clinical outcomes over one year .

- Case Study 2: An autistic boy with a history of seizures was found to excrete high levels of 2-MBG. Genetic analysis revealed mutations in the ACADSB gene, confirming the diagnosis of SBCADD .

- Case Study 3: A patient with propionic acidemia showed increased urinary excretion of 2-MBG after an isoleucine load, highlighting its role as a diagnostic marker for metabolic disorders related to branched-chain amino acids .

Research Findings

Recent studies have expanded our understanding of the biological role and implications of 2-MBG:

- Biochemical Analysis: Studies indicate that elevated levels of 2-MBG correlate with specific genetic mutations affecting enzyme activity in the isoleucine degradation pathway. For instance, mutations in the ACADSB gene result in impaired conversion of 2-methylbutyryl-CoA to downstream metabolites .

- Longitudinal Monitoring: Patients diagnosed with SBCADD showed consistent increases in urinary excretion of 2-MBG during treatment with carnitine, suggesting ongoing metabolic challenges despite therapeutic interventions .

| Study | Findings | Patient Demographics | Treatment Outcomes |

|---|---|---|---|

| Study 1 | Elevated C5-carnitine; increased 2-MBG | Newborn | Improved outcomes with carnitine |

| Study 2 | Genetic mutation linked to SBCADD | Autistic boy | Ongoing monitoring required |

| Study 3 | Isoleucine load increases 2-MBG | Various | Diagnostic marker confirmed |

属性

IUPAC Name |

2-(2-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866253 | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52320-67-9 | |

| Record name | 2-Methylbutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical significance of 2-Methylbutyrylglycine (2-MBG)?

A: 2-MBG is a key biomarker for Short/branched-chain acyl-CoA dehydrogenase (SBCADD) deficiency, a rare genetic disorder affecting the breakdown of the amino acid isoleucine. Elevated levels of 2-MBG in urine are considered a hallmark of this condition. [, , , , ]

Q2: How is SBCADD deficiency typically diagnosed?

A: Newborn screening programs using tandem mass spectrometry often flag elevated C5-acylcarnitine levels (isovalerylcarnitine, 2-methylbutyrylcarnitine). [, ] Confirmation of SBCADD deficiency involves detecting elevated 2-MBG in urine through gas chromatography-mass spectrometry and identifying mutations in the ACADSB gene. [, , ]

Q3: Can 2-MBG be elevated in other metabolic disorders?

A: Yes, 2-MBG elevation can also occur in propionic acidemia, another genetic disorder affecting the metabolism of certain amino acids. [, ] This highlights the importance of a comprehensive diagnostic approach.

Q4: What is the role of the R-pathway of isoleucine oxidation in SBCADD deficiency?

A: The presence of 2-ethylhydracrylic acid (2-EHA) in the urine of individuals with SBCADD suggests increased flux through the R-pathway of isoleucine oxidation. [] This finding challenges the traditional understanding of SBCAD's role in this pathway and suggests the involvement of an alternative enzyme. []

Q5: How does dietary isoleucine intake affect 2-MBG levels?

A: In a pig study, optimizing dietary leucine (another branched-chain amino acid) led to decreased urinary excretion of 2-MBG. [] This finding suggests potential interactions between different branched-chain amino acids and their impact on metabolic pathways.

Q6: Are there any specific analytical techniques used to measure 2-MBG?

A: Gas chromatography-mass spectrometry is commonly used for the accurate quantification of 2-MBG in urine samples. [, ]

Q7: What is the historical context of 2-MBG research?

A: Early research identified 2-MBG as an abnormal metabolite in individuals with propionic acidemia. [] The discovery of SBCADD deficiency as a distinct disorder with elevated 2-MBG as a hallmark is a more recent development. [] Research on 2-MBG and its role in metabolic disorders continues to evolve with ongoing studies focusing on longitudinal monitoring, treatment strategies, and the complex interplay of metabolic pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。